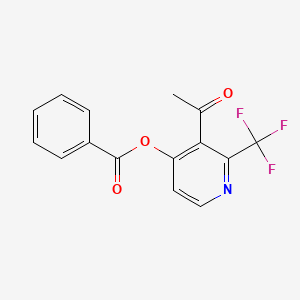

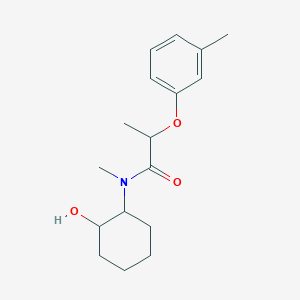

3-乙酰基-2-(三氟甲基)-4-吡啶基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions such as the transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines with ethyl propynoate to yield novel compounds under specific conditions (Voskresenskii et al., 2006). Another example includes the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate used in the synthesis of heterocyclic systems (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis. For instance, 3-(trifluoroacetyl)chromones were studied for their heterodiene cycloaddition producing novel fused pyrans, whose structures were established by these methods (Sosnovskikh et al., 2007).

Chemical Reactions and Properties

The chemical behavior of such compounds involves various reactions, including cycloadditions and transformations leading to new heterocyclic systems. For example, the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines under certain conditions afforded benzo[c][1,6]naphthyridines, demonstrating the compound's reactivity and potential for generating complex structures (Tyvorskii et al., 2000).

科学研究应用

反应机理探索

在胺催化剂存在下苯甲醇的乙酰化反应为涉及类似于3-乙酰基-2-(三氟甲基)-4-吡啶基苯甲酸酯的乙酰衍生物的反应机理提供了见解。通过核磁共振 (NMR) 监测,研究了这些乙酰化反应的动力学,识别了关键的中间体和反应途径,突出了乙酰化过程的复杂动态 (Anna Jo 等人,2019 年).

光反应性研究

对包括 3-乙酰基-2-(三氟甲基)-4-吡啶基苯甲酸酯在内的吡啶衍生物的光反应性研究已导致了 C(sp3)–H 键直接取代的方法学的发展。此类创新使具有潜在生物活性的分子的构建成为可能,展示了该化合物在通过光诱导反应合成复杂分子中的实用性 (T. Hoshikawa & M. Inoue,2013 年).

非线性光学材料

在材料科学领域,已探索了吡啶甲酸酯衍生物(与 3-乙酰基-2-(三氟甲基)-4-吡啶基苯甲酸酯密切相关)在工程非线性光学 (NLO) 材料中的应用。涉及这些化合物的配位网络已显示出在开发先进光学材料方面具有显着的潜力,展示了吡啶衍生物在材料化学中的多功能性 (O. R. Evans & Wenbin Lin,2001 年).

亲电活化研究

对类似于 3-乙酰基-2-(三氟甲基)-4-吡啶基苯甲酸酯的乙酰基取代杂芳族化合物的亲电活化研究揭示了它们的反应性增强。此类研究对于理解这些化合物的反应性模式至关重要,为它们在各种有机转化中的应用铺平了道路 (D. Klumpp 等人,2000 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-acetyl-2-(trifluoromethyl)pyridin-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO3/c1-9(20)12-11(7-8-19-13(12)15(16,17)18)22-14(21)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXVHRLUWQNDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1C(F)(F)F)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57269052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Acetyl-2-(trifluoromethyl)-4-pyridyl benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)